

Discovery and development of ARV-393

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Compound of Interest

Compound Name: ARV-393

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An In-depth Technical Guide to the Discovery and Development of **ARV-393** (Zaloblideg)

Introduction

ARV-393, also known as zaloblideg, is an investigational, orally bioavailable small molecule classified as a PROteolysis TARgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas, Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[2][4][5] BCL6 is a key transcriptional repressor and a major oncogenic driver in various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7] Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-proteasome system, **ARV-393** offers a novel therapeutic modality to eliminate BCL6, potentially overcoming the challenges associated with traditional inhibition of this historically "undruggable" target.[8][9]

Mechanism of Action

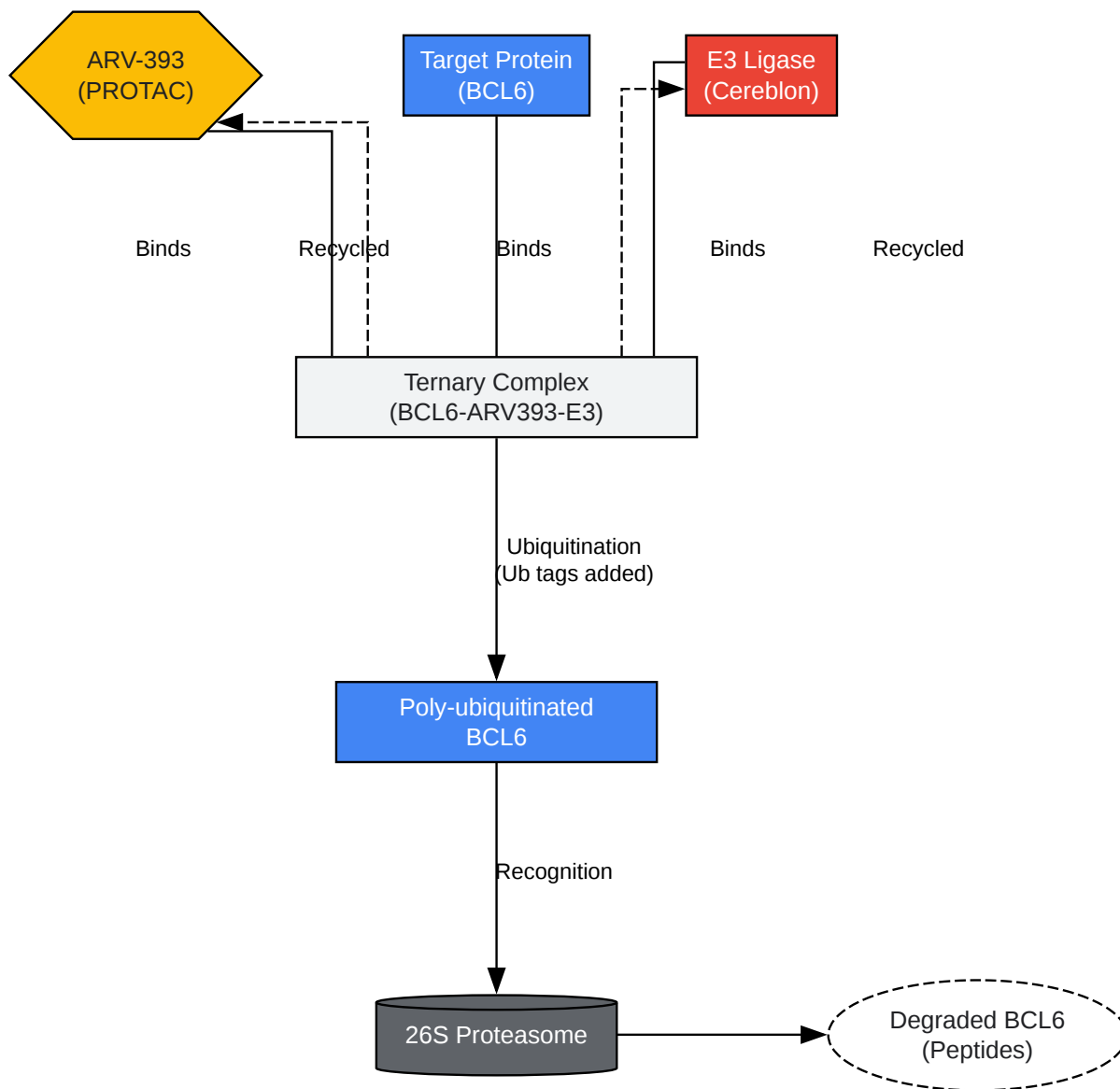
As a heterobifunctional PROTAC, **ARV-393** consists of a ligand that binds to the target protein (BCL6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, **ARV-393**'s design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]

The mechanism proceeds as follows:

- **Ternary Complex Formation:** **ARV-393** simultaneously binds to BCL6 and the Cereblon E3 ligase, forming a ternary complex.[6][9]

- Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.[1][6]
- Proteasomal Degradation: The polyubiquitinated BCL6 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]
- Catalytic Cycle: After degradation of the target, **ARV-393** is released and can induce the degradation of another BCL6 protein, acting in a catalytic manner.

This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting downstream survival signaling pathways and suppressing tumor growth.[9]



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Caption: Mechanism of action for **ARV-393** mediated BCL6 degradation.

Preclinical Data

ARV-393 has demonstrated potent single-agent and combination activity in various preclinical models of non-Hodgkin lymphoma (NHL).

In Vitro Activity

In multiple cell lines of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL), **ARV-393** has shown high potency.

Parameter	Value	Cell Lines
DC ₅₀ (50% Degradation Conc.)	<1 nM	DLBCL & BL
GI ₅₀ (50% Growth Inhibition Conc.)	<1 nM	DLBCL & BL

Table 1: In Vitro Potency of **ARV-393**.[\[1\]](#)

In Vivo Monotherapy Activity

ARV-393 has shown robust single-agent activity in xenograft models.

Model Type	Cancer Type	Result
PDX	nTFHL-AI	Significantly reduced tumor burden in blood, bone marrow, and spleen. [11]
PDX	Transformed Follicular Lymphoma (tFL)	Robust (≥95%) tumor growth inhibition (TGI). [11]
CDX	High-Grade B-cell Lymphoma (SU-DHL-4)	Dose-responsive TGI correlated with BCL6 degradation. [6] [7]

Table 2: Single-Agent In Vivo Efficacy of **ARV-393**. (PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma, angioimmunoblastic-type).

In Vivo Combination Activity

The efficacy of **ARV-393** is significantly enhanced when combined with other therapeutic agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that

ARV-393 can upregulate CD20 expression and genes related to interferon signaling and antigen presentation.[4]

Combination Agent	Dosing (ARV-393)	Model	Result (Tumor Growth Inhibition)	Tumor Regressions
Glofitamab (CD20xCD3)	3 mg/kg	HGBCL CDX	81% (Concomitant), 91% (Sequential) vs. 38% (ARV-393 alone)	-
Glofitamab (CD20xCD3)	6 mg/kg	HGBCL CDX	-	10/10 (Concomitant), 7/8 (Sequential) vs. 5/11 (ARV-393 alone)
Rituximab (anti-CD20)	-	SU-DHL-4 CDX	Superior to monotherapy	9/9 mice
Tafasitamab (anti-CD19)	-	SU-DHL-4 CDX	Superior to monotherapy	10/10 mice
Polatuzumab (anti-CD79b)	-	SU-DHL-4 CDX	Superior to monotherapy	4/10 mice
Venetoclax (BCL2i)	-	OCI-Ly1 CDX	Superior to monotherapy	10/10 mice
Acalabrutinib (BTKi)	-	OCI-Ly10 CDX	Superior to monotherapy	10/10 mice
Tazemetostat (EZH2i)	-	SU-DHL-6 CDX	Superior to monotherapy	10/10 mice
R-CHOP (Chemotherapy)	-	-	Superior to R-CHOP or ARV-393 alone	Complete regressions in all mice

Table 3: In Vivo Combination Efficacy of **ARV-393**.[\[4\]](#)[\[12\]](#)

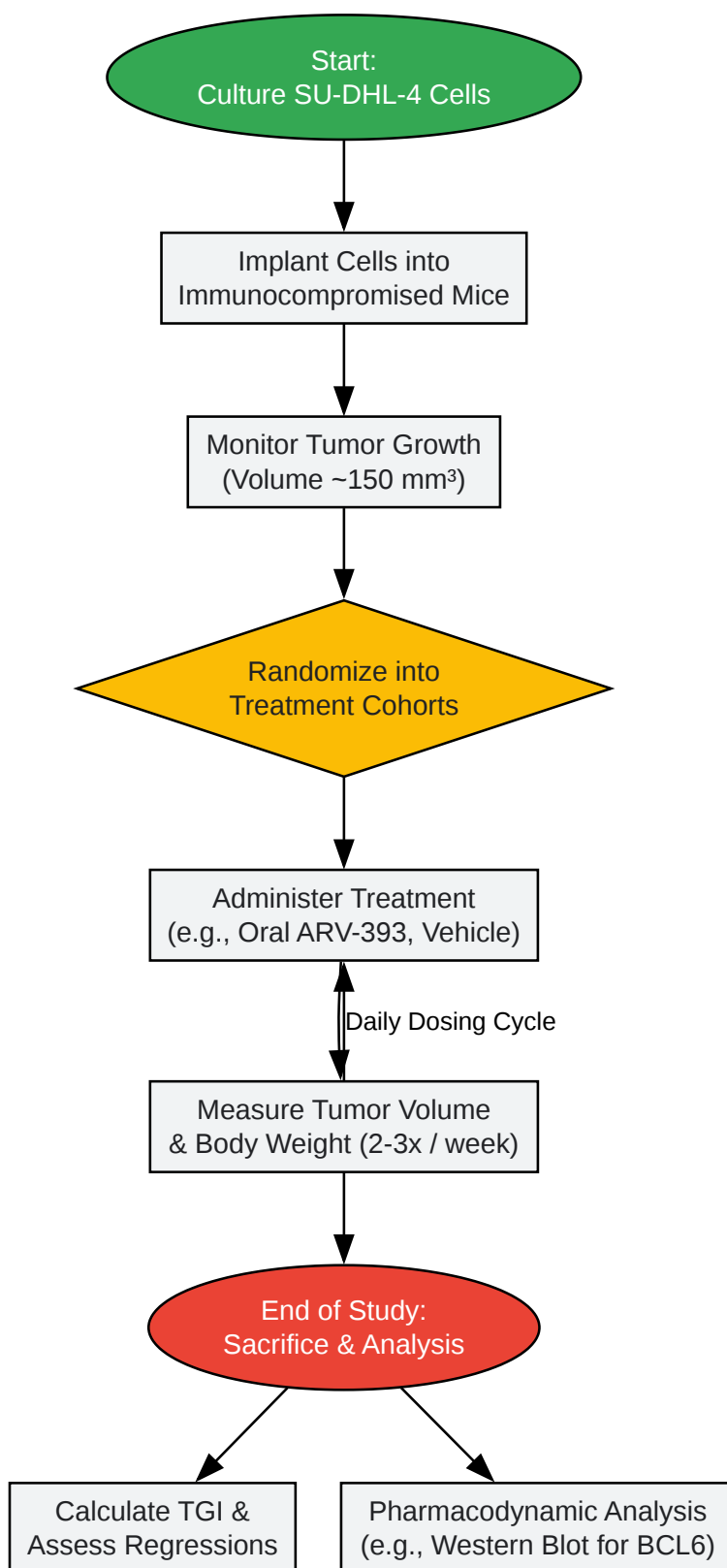
Experimental Protocols

Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.

Protocol: In Vivo Efficacy Assessment in a CDX Model

- **Cell Culture:** SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are used to prevent graft rejection. Animals are acclimatized for one week prior to the study.
- **Tumor Implantation:** A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 µL of PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.
- **Tumor Growth Monitoring:** Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers ($\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
- **Randomization:** Once tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, **ARV-393** alone, Combination Agent alone, **ARV-393** + Combination Agent).
- **Dosing Administration:** **ARV-393** is administered orally (p.o.) once daily at specified doses (e.g., 3 or 6 mg/kg).[\[1\]](#)[\[4\]](#) The vehicle is typically a formulation-specific buffer. Combination agents are administered as per their established preclinical schedules and routes.
- **Efficacy Endpoints:**
 - **Tumor Volume:** Measured throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
 - **Body Weight:** Monitored 2-3 times per week as a measure of general toxicity.

- Tumor Regressions: Noted when tumor volume decreases below its initial measurement at the start of treatment.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.



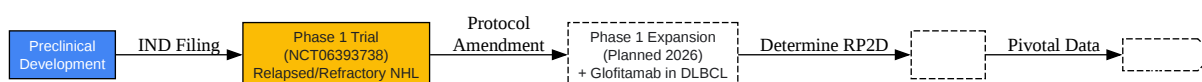
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Caption: General workflow for a cell line-derived xenograft (CDX) study.

Clinical Development

ARV-393 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738). [7][11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of **ARV-393** in adult patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation design to identify the recommended Phase 2 dose.[7]

Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4] Furthermore, based on the strong preclinical synergy, the company intends to add a combination cohort to the study in 2026, evaluating **ARV-393** with the CD20xCD3 bispecific antibody glofitamab for patients with DLBCL.[4][12]



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Caption: Clinical development pathway for **ARV-393**.

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